N-(2-(Piperidin-4-yl)phenyl)acetamide
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Overview
Description
N-(2-(Piperidin-4-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-4-yl)phenyl)acetamide typically involves the reaction of 2-bromoacetophenone with piperidine under basic conditions to form the intermediate 2-(piperidin-4-yl)acetophenone. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Piperidin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(Piperidin-4-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)acetamide: A structurally related compound with similar pharmacological properties.
N-(4-Chlorophenyl)-N-(piperidin-4-yl)acetamide: Another analog with potential therapeutic applications.
Uniqueness
N-(2-(Piperidin-4-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-piperidin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
InChI Key |
OIOGRQHMUFCFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2CCNCC2 |
Origin of Product |
United States |
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